![molecular formula C17H19N5O2S B2377783 N-(6-acetamidobenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide CAS No. 1208739-18-7](/img/structure/B2377783.png)
N-(6-acetamidobenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-acetamidobenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide” is a compound that has been synthesized and evaluated for various biological activities . It belongs to a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides .
Synthesis Analysis
The compound was synthesized by C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids . The synthesis involved coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The compound is part of a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides .Chemical Reactions Analysis
The compound was part of a series that was evaluated for various biological activities like antioxidant, haemolytic, antibacterial, and urease inhibition . The compound showed significant activity for urease inhibition .Scientific Research Applications
Antitumor Activity
The benzothiazole nucleus and its derivatives have shown promise as antitumor agents. Researchers have investigated their potential in inhibiting tumor growth and metastasis. These compounds may interfere with cancer cell proliferation, angiogenesis, and apoptosis pathways .
Antimicrobial Properties
Benzothiazole derivatives have been evaluated for their antimicrobial activity against bacteria and fungi. Specifically, studies have examined their effects on Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae), as well as various fungal strains (e.g., Candida albicans, Aspergillus niger, Monascus purpureus) using in vitro assays .
Pharmacological Applications
Beyond the specific fields mentioned above, benzothiazole derivatives have been studied for a wide range of pharmacological activities, including antioxidant, analgesic, antiviral, and neuroprotective effects . Their diverse biological properties make them intriguing candidates for drug development.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent inhibition againstMycobacterium tuberculosis , suggesting that this compound may also target similar bacterial species .
Mode of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that this compound may interact with its targets to inhibit the growth of bacteria .
Biochemical Pathways
This suggests that this compound may affect the cyclooxygenase and 5-lipoxygenase pathways, which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes .
Result of Action
Benzothiazole derivatives have been found to exhibit anti-inflammatory and analgesic activities , suggesting that this compound may have similar effects.
properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-5-methyl-2-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-9(2)22-14(7-10(3)21-22)16(24)20-17-19-13-6-5-12(18-11(4)23)8-15(13)25-17/h5-9H,1-4H3,(H,18,23)(H,19,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUDOMSXKZBBFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetamidobenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-methylindoline-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2377701.png)
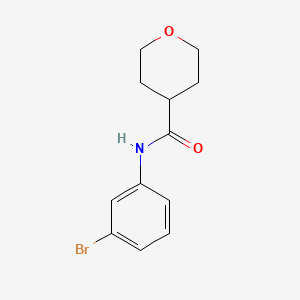
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2377704.png)
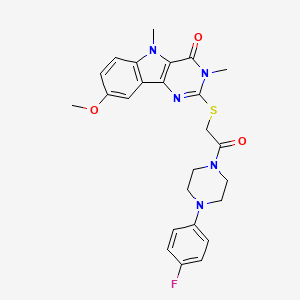
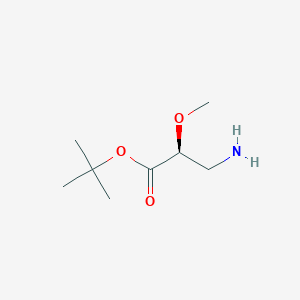
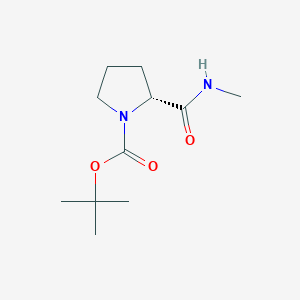
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-isopropylacetamide](/img/structure/B2377712.png)
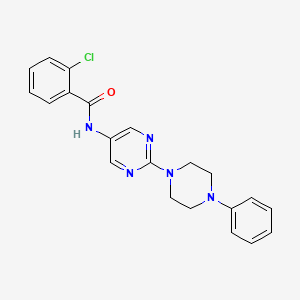
![4-(2-hydroxyethyl)-5-methyl-1-[(2-nitrophenyl)sulfonyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2377715.png)
![N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2377716.png)

![4-(2,3-Dimethylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2377721.png)

![2-(4-chlorophenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2377723.png)